N-Benzyl-5-chloro-2-phenylpyrimidin-4-amine
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Overview
Description
N-Benzyl-5-chloro-2-phenylpyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with benzyl, chloro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-chloro-2-phenylpyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-phenylpyrimidin-4-amine with benzyl chloride in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-chloro-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or acetonitrile.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Coupling: Palladium catalysts with boronic acids or esters in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-Benzyl-5-chloro-2-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-5-chloro-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: Another pyrimidine derivative with similar substitution patterns.
N-Benzyl-2-phenylpyrimidin-4-amine: Lacks the chloro group but shares the benzyl and phenyl substitutions.
Uniqueness
N-Benzyl-5-chloro-2-phenylpyrimidin-4-amine is unique due to the presence of both benzyl and chloro groups on the pyrimidine ring, which can influence its reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
CAS No. |
823796-16-3 |
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Molecular Formula |
C17H14ClN3 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-benzyl-5-chloro-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C17H14ClN3/c18-15-12-20-16(14-9-5-2-6-10-14)21-17(15)19-11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H,19,20,21) |
InChI Key |
PJTKPLHHOSQJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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